N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894031-45-9
Cat. No.: VC6328630
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894031-45-9 |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 |
| IUPAC Name | N'-(2-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C22H21N5O3S/c1-14-7-9-15(10-8-14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-17-5-3-4-6-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
| Standard InChI Key | NFCVKNAGVCBZHY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC |
Introduction
The compound "N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide" is a synthetic organic molecule characterized by its oxalamide backbone functionalized with a methoxyphenyl group and a thiazolo[3,2-b] triazole scaffold. These structural features suggest potential biological activity and utility in medicinal chemistry.
Key Features:
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Oxalamide Moiety: Known for its role in hydrogen bonding and molecular recognition.
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Thiazolo[3,2-b]124triazole Ring: A heterocyclic system often associated with antimicrobial, anticancer, and enzyme inhibition activities.
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Methoxyphenyl Substituent: May enhance lipophilicity and contribute to biological interactions.
Synthesis Pathways
While specific synthesis details for this compound are unavailable in the search results, similar compounds are synthesized through multistep reactions involving:
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Formation of the Thiazolo[3,2-b]124triazole Core:
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Introduction of the Oxalamide Group:
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Reaction of oxalyl chloride with primary or secondary amines under controlled conditions.
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Functionalization with Aromatic Substituents:
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Coupling reactions using aryl halides or derivatives to introduce methoxyphenyl and p-tolyl groups.
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General Scheme:
Structural Analysis
The structure of "N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide" can be characterized using advanced spectroscopic techniques:
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NMR (Nuclear Magnetic Resonance):
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-NMR: Identification of aromatic protons (methoxyphenyl and p-tolyl groups), amide protons.
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-NMR: Confirmation of carbon atoms in oxalamide and heterocyclic rings.
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Mass Spectrometry (MS):
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Molecular ion peak to confirm molecular weight.
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X-ray Crystallography:
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For detailed three-dimensional structural confirmation.
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Biological Activity
Compounds containing thiazolo-triazole scaffolds are known for diverse biological activities:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt microbial enzyme systems .
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Anticancer Properties: Potential inhibitors of cancer cell proliferation by targeting specific enzymes or DNA interactions .
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Enzyme Inhibition: Likely candidates for enzyme inhibition studies such as lipoxygenase or leucyl-tRNA synthetase .
These properties suggest that "N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide" may exhibit similar pharmacological potential.
Potential Applications
Given its structural features:
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Pharmaceutical Development:
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As a lead compound for antimicrobial or anticancer drug discovery.
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Potential inhibitor of key enzymes involved in inflammatory pathways.
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Material Science:
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Oxalamides are known for their hydrogen bonding capabilities; this compound could find use in supramolecular chemistry.
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Data Table: Comparison with Related Compounds
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